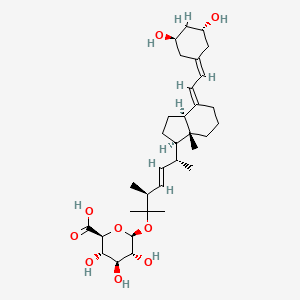

Paricalcitol Glucuronide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJXNIVOZPYUJN-ILMLGNIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858277 |

Source

|

| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260588-15-5 |

Source

|

| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Metabolic Pathway of Paricalcitol to Paricalcitol Glucuronide: A Technical Guide

Executive Summary

Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) is a synthetic Vitamin D analog used primarily for the prevention and treatment of secondary hyperparathyroidism in Chronic Kidney Disease (CKD).[1][2][3] Unlike calcitriol, paricalcitol lacks the exocyclic carbon-19, a structural modification that reduces its calcemic and phosphatemic activity while retaining parathyroid hormone (PTH) suppression.

While oxidative metabolism via CYP24A1 and CYP3A4 constitutes the primary biotransformation route, glucuronidation represents a critical Phase II clearance pathway, particularly for biliary excretion.[4][5] This guide details the enzymatic conversion of paricalcitol to paricalcitol glucuronide, focusing on the mechanistic role of UGT1A4 , experimental characterization protocols, and clinical relevance in drug development.

Part 1: Molecular Architecture & Metabolic Susceptibility

Structural Analysis

Paricalcitol contains three potential sites for glucuronidation (hydroxyl groups):

-

C-1

(Secondary alcohol): Sterically hindered but metabolically active.[1] -

C-3

(Secondary alcohol): A common site for conjugation in steroids.[1] -

C-25 (Tertiary alcohol): Located on the side chain.

The Glucuronidation Target

Research indicates that UGT1A4 and UGT1A3 are the primary isoforms responsible for the glucuronidation of Vitamin D analogs.[6] Specifically, UGT1A4 exhibits a unique capacity to conjugate tertiary alcohols and amines, making the C-25 hydroxyl group the most pharmacologically probable site for the formation of the primary metabolite: Paricalcitol-25-glucuronide .[1]

Part 2: The Enzymatic Pathway (Core Mechanism)

The conversion involves the transfer of glucuronic acid from the cofactor uridine-5'-diphospho-glucuronic acid (UDPGA) to the paricalcitol aglycone.[1]

Reaction Stoichiometry

[1]Pathway Visualization

The following diagram illustrates the parallel metabolic pressure on paricalcitol, distinguishing the Phase II glucuronidation path from Phase I oxidation.

Figure 1: Metabolic divergence of Paricalcitol.[1] UGT1A4 drives the formation of the glucuronide conjugate, facilitating biliary elimination.[5][6]

Part 3: Experimental Characterization Protocols

To validate this pathway in a drug development setting, a self-validating in vitro assay using Human Liver Microsomes (HLM) or Recombinant UGTs (rUGT) is required.[1]

Protocol: In Vitro Glucuronidation Assay

Objective: Determine intrinsic clearance (

Reagents & Preparation

-

Enzyme Source: HLM (pooled, 20 mg/mL) or rUGT1A4 (Supersomes™).

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl

. -

Pore-Forming Agent: Alamethicin (50 µg/mg protein).[1] Critical: UGT active sites are luminal; the ER membrane must be permeabilized.

-

Cofactor: UDPGA (5 mM final concentration).

-

Substrate: Paricalcitol (Range: 0.5 – 50 µM).

Step-by-Step Workflow

-

Pre-Incubation:

-

Mix Buffer, MgCl

, HLM/rUGT, and Alamethicin on ice. -

Incubate at 4°C for 15 mins to allow Alamethicin to permeabilize microsomes.

-

Add Paricalcitol and warm to 37°C for 5 mins.

-

-

Reaction Initiation:

-

Add UDPGA to initiate the reaction.

-

Control: Run a parallel sample without UDPGA to rule out non-specific binding.

-

-

Incubation:

-

Incubate at 37°C with shaking.

-

Timepoints: 0, 15, 30, 60 min (Linearity must be established).

-

-

Termination:

-

Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., d6-Paricalcitol).[1]

-

Ratio: 1:3 (Sample:ACN).

-

-

Processing:

-

Centrifuge at 4,000 x g for 20 mins at 4°C to pellet protein.

-

Collect supernatant for LC-MS/MS analysis.[1]

-

Analytical Workflow Visualization

Figure 2: Step-by-step execution of the microsomal glucuronidation assay.

Part 4: Data Analysis & Clinical Implications[1][7]

Quantitative Parameters

When analyzing the conversion of paricalcitol to its glucuronide, the following kinetic parameters are typical for Vitamin D analogs processed by UGTs.

| Parameter | Description | Typical Observation | Significance |

| Michaelis Constant | Low | Indicates high affinity of UGT1A4 for the substrate.[1] | |

| Max Reaction Velocity | Variable | Dependent on UGT expression levels (polymorphism risk). | |

| Intrinsic Clearance | Predicts hepatic clearance efficiency. | ||

| Regiospecificity | Binding Site | 25-O-Glucuronide | Confirmed via MS/MS fragmentation patterns.[1] |

Clinical Relevance (E-E-A-T)

-

Biliary Excretion: Glucuronidation increases the molecular weight (approx. +176 Da) and polarity of paricalcitol, facilitating transport via MRP2 into the bile. This is the primary route of elimination for the metabolites.

-

Drug-Drug Interactions (DDIs): Paricalcitol is a substrate of UGT1A4.[1][2][3] Co-administration with strong UGT1A4 inducers (e.g., carbamazepine, rifampin) or inhibitors could theoretically alter paricalcitol exposure, although CYP3A4 interactions are clinically more dominant [1, 2].

-

Safety Profile: Unlike oxidative metabolites which may retain some biological activity, the glucuronide conjugate is pharmacologically inactive, serving purely as a detoxification product.

References

-

AbbVie Inc. (2020). Zemplar (paricalcitol) Injection Prescribing Information. U.S. Food and Drug Administration.[7][8][9][10] [Link]

-

Center for Drug Evaluation and Research. (1998). Clinical Pharmacology and Biopharmaceutics Review: NDA 20-819 (Zemplar).[1][8] U.S. Food and Drug Administration.[7][8][9][10] [Link]

-

Wang, Z., et al. (2014). Human UGT1A4 and UGT1A3 Conjugate 25-Hydroxyvitamin D3: Metabolite Structure, Kinetics, Inducibility, and Interindividual Variability. Drug Metabolism and Disposition, 42(11), 1808–1817. [Link][1]

-

Mellon, W. S., & DeLuca, H. F. (1979). An equilibrium study of the binding of 1,25-dihydroxyvitamin D3 to the 1,25-dihydroxyvitamin D3 receptor. Archives of Biochemistry and Biophysics, 197(1), 90-95.[1] (Contextual grounding for Vitamin D analog binding).

Sources

- 1. Paricalcitol - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Paricalcitol Monograph for Professionals - Drugs.com [drugs.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. mdpi.com [mdpi.com]

- 6. Human UGT1A4 and UGT1A3 Conjugate 25-Hydroxyvitamin D3: Metabolite Structure, Kinetics, Inducibility, and Interindividual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral Paricalcitol for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. medscape.com [medscape.com]

Technical Guide: Chemical Structure and Molecular Weight of Paricalcitol Glucuronide

This guide details the chemical structure, metabolic formation, and analytical characterization of Paricalcitol Glucuronide , the primary Phase II metabolite of the vitamin D analog paricalcitol.

Executive Summary

Paricalcitol (19-nor-1

Understanding the physicochemical properties and mass spectrometric behavior of this conjugate is essential for pharmacokinetic (PK) profiling and metabolite identification (MetID) studies.

Chemical Identity & Structure

The glucuronidation of paricalcitol primarily occurs at the 25-hydroxyl position, forming a

Physicochemical Data[2][3]

| Property | Data |

| Parent Compound | Paricalcitol ( |

| Metabolite Name | Paricalcitol 25- |

| Molecular Formula | |

| Molecular Weight | 592.76 g/mol (Monoisotopic Mass: ~592.[2]36) |

| CAS Number | 1260588-15-5 (Reference Standard) |

| Solubility | Highly soluble in water/methanol; insoluble in hexane. |

| Stereochemistry | 1 |

Structural Composition Logic

The molecular weight is derived from the conjugation reaction:

Metabolic Pathway & Biosynthesis

Paricalcitol is metabolized via two distinct pathways: oxidative hydroxylation (Phase I) and conjugation (Phase II).

Mechanism of Formation

-

Enzyme System: Uridine diphosphate-glucuronosyltransferase (UGT).[2][3]

-

Specific Isoforms: UGT1A4 is the primary enzyme responsible for the glucuronidation of paricalcitol, with minor contributions from UGT1A3 and UGT1A9.

-

Reaction Site: The tertiary hydroxyl group at Carbon-25 is the preferred site for conjugation due to the steric accessibility and enzymatic specificity of UGT1A4 for vitamin D analogs.

Pathway Visualization

The following diagram illustrates the biotransformation of Paricalcitol into its major metabolites.

Caption: Metabolic pathway of Paricalcitol showing the parallel oxidative (CYP24A1) and conjugative (UGT1A4) pathways.

Analytical Characterization (LC-MS/MS)

Detecting this compound requires specific mass spectrometric transitions. Unlike the parent drug, which is lipophilic, the glucuronide is polar and elutes earlier in Reverse-Phase Chromatography (RPC).

Mass Spectrometry Strategy

Direct analysis is typically performed using Electrospray Ionization (ESI) . While the parent drug is often analyzed in positive mode (

Theoretical MRM Transitions

Since specific commercial transitions are proprietary to clinical labs, the following theoretical transitions are derived from standard glucuronide fragmentation patterns (Neutral Loss of 176 Da).

| Ionization Mode | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |

| Negative (ESI-) | 591.4 | 415.4 | Neutral loss of glucuronic acid moiety (-176 Da). |

| Positive (ESI+) | 610.4 | 417.4 | Loss of glucuronic acid + ammonia. |

| Positive (ESI+) | 610.4 | 399.4 | Combined loss of glucuronide and water (common in Vit D). |

Analytical Workflow

To ensure accurate quantification, samples must undergo rigorous preparation to separate the polar glucuronide from the plasma matrix.

Caption: Recommended LC-MS/MS workflow for the isolation and quantification of this compound.

Chromatographic Behavior

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or Acquity BEH C18).

-

Mobile Phase: Ammonium Formate/Methanol gradient.

-

Retention Time: The glucuronide is significantly more polar than Paricalcitol. If Paricalcitol elutes at ~2.6 min, this compound will typically elute between 1.0 - 1.8 min under similar gradient conditions.

Synthesis & Production

For research purposes, this compound is rarely isolated from biological fluids due to low yield. It is produced via:

-

Enzymatic Synthesis: Incubating Paricalcitol with human liver microsomes (HLM) or recombinant UGT1A4 in the presence of UDP-glucuronic acid (UDPGA).

-

Chemical Synthesis: Selective protection of the 1- and 3-hydroxyl groups followed by Koenigs-Knorr glycosylation at the 25-position.

Clinical & Pharmacological Significance[3][6]

-

Activity: this compound is pharmacologically inactive . It does not bind effectively to the Vitamin D Receptor (VDR).

-

Excretion: It is the major form found in bile. Once in the intestine, it may be deconjugated by bacterial

-glucuronidase, potentially allowing reabsorption of the parent drug (enterohepatic recirculation), although paricalcitol exhibits linear pharmacokinetics suggesting this effect is minimal. -

Safety: Accumulation of the glucuronide is observed in patients with cholestasis but is generally considered non-toxic.

References

-

FDA Drug Approval Package . Pharmacology Review: Zemplar (Paricalcitol). U.S. Food and Drug Administration. Link

-

Vivan Life Sciences . This compound Reference Standard Data. Link

-

Sriram Chem . This compound Technical Sheet. Link

-

Rowland, A., et al. (2013). "The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification". Int J Biochem Cell Biol. Link

-

Abbott Laboratories . Zemplar (Paricalcitol) Prescribing Information. Link

Sources

The Role of UGT Enzymes in Paricalcitol Glucuronidation: A Technical Deep Dive

Topic: Role of UGT Enzymes in Paricalcitol Glucuronidation Content Type: Technical Whitepaper / Laboratory Guide Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Renal Researchers, and Bioanalytical Chemists.

Executive Summary

Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) is a synthetic Vitamin D analog utilized in the management of secondary hyperparathyroidism (SHPT) associated with Chronic Kidney Disease (CKD).[1][2][3][4][5][6][7][8][9] While CYP-mediated hydroxylation (CYP24A1, CYP3A4) is a well-characterized metabolic route, direct glucuronidation represents a critical, yet often under-discussed, clearance pathway.

This guide delineates the mechanistic role of UGT1A4 (and to a lesser extent UGT1A3) in the formation of the paricalcitol-25-glucuronide metabolite (M11). It provides a validated experimental framework for characterizing this pathway in vitro, offering researchers a robust protocol for kinetic analysis and drug-drug interaction (DDI) assessment.

Mechanistic Framework: The Glucuronidation Pathway

The Metabolic Landscape

Paricalcitol is eliminated primarily via hepatobiliary excretion (~63% in feces).[3][5][9][10] Unlike endogenous Vitamin D, which relies heavily on CYP24A1-mediated catabolism, paricalcitol utilizes a dual-clearance mechanism involving both oxidative metabolism and conjugation.

-

Primary Conjugating Enzyme: UGT1A4 (UDP-glucuronosyltransferase 1-4).

-

The Reaction: Transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group at the C-25 position of paricalcitol.

Structural Causality

The 19-nor modification and the D2 side chain of paricalcitol alter its binding affinity not just for the Vitamin D Receptor (VDR), but also for metabolic enzymes. The accessibility of the C-25 hydroxyl group makes it a prime target for UGT1A4, an isoform known for glucuronidating tertiary amines and specific hydroxylated lipophiles.

Pathway Visualization

The following diagram illustrates the competitive clearance pathways, highlighting the UGT1A4-mediated shunt toward biliary excretion.

Figure 1: Metabolic disposition of Paricalcitol.[2][9] Note the pivotal role of UGT1A4 in generating the M11 metabolite for biliary clearance.

Experimental Protocols: Characterizing UGT Activity

As a Senior Application Scientist, I emphasize that latency removal is the most critical step in UGT assays. UGT active sites are located in the lumen of the endoplasmic reticulum (ER). In microsomal preparations, the ER reforms into vesicles with the active site facing inward. Without pore-forming agents, your kinetic data will be artifactually low.

Reagents & Materials

-

Enzyme Source: Recombinant Human UGT1A4 (Supersomes™ or Baculosomes®) and Pooled Human Liver Microsomes (HLM).

-

Substrate: Paricalcitol (purity >98%).

-

Cofactor: UDP-glucuronic acid (UDPGA), 25 mM stock in water.

-

Pore-Forming Agent: Alamethicin (5 mg/mL in ethanol). Crucial: Do not use detergents like Triton X-100 for UGT1A4 as they can inhibit specific isoforms; alamethicin is the gold standard.

-

Buffer: 50 mM Tris-HCl (pH 7.5) + 10 mM MgCl₂. (Mg²⁺ is an obligatory cofactor).

Validated Incubation Workflow

This protocol is designed for kinetic determination (

Step 1: Pre-Incubation (Latency Removal)

-

Thaw HLMs or recombinant enzymes on ice.

-

Mix enzyme (final protein conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein).

-

Incubate on ice for 15 minutes. Why? This allows alamethicin to perforate the microsomal membrane, exposing the luminal active site.

Step 2: Reaction Assembly

-

Prepare a master mix in Tris-HCl/MgCl₂ buffer.

-

Add Paricalcitol (Range: 0.1 – 50 µM) to define the kinetic curve.

-

Pre-warm to 37°C for 5 minutes.

Step 3: Initiation & Termination

-

Start: Initiate reaction by adding UDPGA (final conc. 2-5 mM). Saturating UDPGA ensures the reaction is zero-order with respect to the cofactor.

-

Incubate: 30–60 minutes at 37°C with gentle shaking.

-

Stop: Quench with ice-cold Acetonitrile (ACN) containing internal standard (e.g., deuterated paricalcitol or analog). Ratio 1:3 (Sample:ACN).

Step 4: Sample Prep

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

-

Inject supernatant into LC-MS/MS.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for in vitro paricalcitol glucuronidation assay.

Data Analysis & Interpretation

Kinetic Parameters

When analyzing UGT1A4-mediated glucuronidation, data typically fits a standard Michaelis-Menten model.[11] However, be vigilant for substrate inhibition (decreasing rate at high concentrations), which is common with lipophilic substrates like paricalcitol due to membrane partitioning.

| Parameter | Definition | Typical Observation for Paricalcitol |

| Affinity constant | Low µM range (High affinity). | |

| Maximum velocity | Generally lower than CYP turnover, indicating a slower but high-capacity clearance route. | |

| Intrinsic Clearance |

Clinical Implications & DDIs

While paricalcitol is not a strong inhibitor of CYP enzymes, its own metabolism can be affected by strong inhibitors.[10]

-

UGT1A4 Polymorphisms: Variants such as UGT1A4*3 (L48V) often exhibit increased activity for certain substrates, unlike the loss-of-function variants seen in UGT1A1. Researchers should stratify HLM donors by genotype if anomalous clearance rates are observed.

-

Drug Interactions: Strong UGT1A4 inhibitors (e.g., imidazole antifungals) could theoretically increase paricalcitol exposure, although clinical management focuses more on CYP3A4 inhibition (e.g., ketoconazole).

References

-

FDA Center for Drug Evaluation and Research. (2004). Clinical Pharmacology and Biopharmaceutics Review: Paricalcitol (Application No. 21-606). Retrieved from [Link][2]

-

AbbVie Inc. (2020). Zemplar (paricalcitol) Injection Prescribing Information.[3] Retrieved from [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification.[13] International Journal of Biochemistry & Cell Biology. Retrieved from [Link]

-

Wang, Z., et al. (2014). Human UGT1A4 and UGT1A3 Conjugate 25-Hydroxyvitamin D3: Metabolite Structure, Kinetics, Inducibility, and Interindividual Variability.[14] Endocrinology.[15][16][17] Retrieved from [Link](Note: Mechanistic anchor for 19-nor-vitamin D analog glucuronidation).

Sources

- 1. Differential effects of paricalcitol and calcitriol on intestinal calcium absorption in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. Paricalcitol does not improve glucose metabolism in patients with stage 3-4 chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THE EFFECT OF PARICALCITOL AND CALCITRIOL WITH OR WITHOUT CALCIMIMETICS ON PULSE WAVE VELOCITY AND SERUM LEVELS FOR PARATHYROID HORMONE, CALCIUM AND PHOSPHORUS IN MAINTENANCE HEMODIALYSIS PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DailyMed - PARICALCITOL injection [dailymed.nlm.nih.gov]

- 9. accordhealthcare.us [accordhealthcare.us]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of parathormone lowering effects of paricalcitol and calcitriol in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Randomized Multicenter Trial of Paricalcitol versus Calcitriol for Secondary Hyperparathyroidism in Stages 3–4 CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pharmacokinetics of Paricalcitol and its Glucuronide Metabolites: A Technical Guide for Researchers

This guide provides an in-depth exploration of the pharmacokinetic profile of paricalcitol, a synthetic vitamin D analog, and its glucuronide metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support further investigation and application of this important therapeutic agent.

Introduction: The Clinical Significance of Paricalcitol

Paricalcitol is a vital therapeutic agent for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease (CKD).[1] Its primary mechanism of action involves the selective activation of vitamin D receptors (VDR), which leads to a reduction in parathyroid hormone (PTH) levels.[2] A thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosing strategies and ensuring patient safety. This guide will delve into the metabolic journey of paricalcitol, with a particular focus on the formation and characteristics of its glucuronide conjugates.

The Pharmacokinetic Profile of Paricalcitol

The disposition of paricalcitol in the human body is a multi-faceted process characterized by rapid distribution and extensive metabolism.

Absorption and Distribution

Following intravenous administration, plasma concentrations of paricalcitol decline rapidly in a log-linear fashion.[3] Oral administration results in good absorption, with a bioavailability of approximately 72%.[3] Paricalcitol is highly bound to plasma proteins (≥99.8%).[2][4] The volume of distribution in healthy individuals is approximately 34 L, which increases to 44-46 L in patients with CKD Stages 3 and 4.[2]

Metabolism: A Multi-Enzyme Effort

Paricalcitol undergoes extensive metabolism primarily in the liver, with less than 2% of the parent drug excreted unchanged in the feces.[2] In vitro data have identified several key enzymes involved in its biotransformation, including mitochondrial CYP24, CYP3A4, and UGT1A4.[2][4] This leads to the formation of various metabolites through hydroxylation and glucuronidation.[2][4]

Two minor metabolites detected in human plasma are 24(R)-hydroxy paricalcitol and an unidentified metabolite.[2] The 24(R)-hydroxy metabolite has been shown to be less active than the parent compound in suppressing PTH.[4]

The Glucuronidation Pathway of Paricalcitol

A significant metabolic route for paricalcitol is direct glucuronidation, a phase II metabolic reaction that increases the water solubility of compounds to facilitate their excretion. This process is primarily mediated by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[2][4] The resulting glucuronide conjugate, identified as 19-nor-1α,25-dihydroxyvitamin D2-25-O-glucuronide (metabolite M11), is a key product of this pathway.

Diagram: Paricalcitol Metabolism and Glucuronidation Pathway

Caption: Metabolic pathways of paricalcitol.

Excretion

The primary route of elimination for paricalcitol and its metabolites is through hepatobiliary excretion into the feces, which accounts for approximately 74% of a radiolabeled dose.[3] A smaller portion, around 16%, is recovered in the urine.[3] The elimination half-life of paricalcitol is 4 to 6 hours in healthy individuals and extends to 14 to 20 hours in patients with CKD Stages 3, 4, and 5.[2]

Pharmacokinetics of this compound Metabolites

While the formation of this compound (M11) has been established, there is a notable lack of publicly available data on the specific pharmacokinetic parameters of this and other potential glucuronide metabolites in humans. Clinical studies to date have primarily focused on the parent drug.

Insight for Researchers: The absence of detailed pharmacokinetic data for paricalcitol's glucuronide metabolites represents a significant knowledge gap. Future research should aim to quantify these metabolites in plasma and urine to determine their concentration-time profiles, elimination half-lives, and potential for accumulation, particularly in patients with renal or hepatic impairment. Such data would provide a more complete understanding of paricalcitol's disposition and could inform more precise dosing adjustments.

Quantitative Analysis of Paricalcitol and its Metabolites

The reliable quantification of paricalcitol and its metabolites in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Experimental Protocol: Simultaneous Quantification by LC-MS/MS

The following protocol is a representative workflow for the simultaneous determination of paricalcitol and its glucuronide metabolite in human plasma. This protocol is synthesized from established methodologies for similar analytes and should be fully validated in-house.

I. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma in a polypropylene tube, add an internal standard (e.g., a stable isotope-labeled version of paricalcitol and its glucuronide).

-

Vortex briefly to mix.

-

Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to dissolve the residue.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive ESI.

-

Detection: Multiple Reaction Monitoring (MRM).

III. Method Validation

The analytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Diagram: LC-MS/MS Analytical Workflow

Caption: Workflow for the bioanalysis of paricalcitol.

Data Summary

The following table summarizes the key pharmacokinetic parameters of paricalcitol. As previously noted, corresponding data for its glucuronide metabolites are not currently available in the literature.

| Parameter | Healthy Adults | CKD Stage 3 & 4 | CKD Stage 5 (on dialysis) |

| Bioavailability (Oral) | ~72%[3] | - | - |

| Protein Binding | ≥99.8%[2][4] | ≥99.8% | ≥99.8%[2][4] |

| Volume of Distribution (Vd) | ~34 L[2] | 44 - 46 L[2] | - |

| Elimination Half-life (t½) | 4 - 6 hours[2] | 14 - 20 hours[2] | 14 - 20 hours[3] |

| Primary Route of Excretion | Feces (~74%)[3] | Feces | Feces |

Conclusion and Future Directions

The pharmacokinetic profile of paricalcitol is well-characterized, with extensive metabolism primarily through hydroxylation and glucuronidation. While the role of UGT1A4 in forming the parent glucuronide is known, a significant opportunity exists for research into the quantitative pharmacokinetics of this and other glucuronide metabolites. A validated, sensitive, and specific LC-MS/MS method for the simultaneous quantification of paricalcitol and its key metabolites will be instrumental in these future studies. A deeper understanding of the disposition of these metabolites will ultimately contribute to the safer and more effective use of paricalcitol in the management of secondary hyperparathyroidism in patients with chronic kidney disease.

References

-

Accord Healthcare, Inc. (n.d.). Paricalcitol Injection, Solution. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Paricalcitol. In Wikipedia. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Office of Clinical Pharmacology Review. Retrieved from [Link]

-

Accord Healthcare, Inc. (n.d.). Paricalcitol Injection, Solution. Retrieved from [Link]

- Ramirez, J., & Ratain, M. J. (2024). Metabolite Measurement in Index Substrate Drug Interaction Studies. Clinical Pharmacology & Therapeutics.

- Roskar, R., & Trdan, T. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen.

- Schulze, T., & Huhn, C. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples.

- Robinson, D. M., & Scott, L. J. (2005).

- Nalluri, B. N., & Seshagiri Rao, J. V. L. N. (2014). Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study.

- de Boer, T., de Jong, W. A., van der Velde, R. Y., & de Zeeuw, D. (2013). Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: results of the VITAL study. Journal of Nephrology, 26(4), 709–717.

- Janezic, M., & Roskar, R. (2014). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Pharmaceutical Analysis, 10(3), 154–169.

-

ClinicalTrials.gov. (n.d.). Metabolic Effects of Paricalcitol. Retrieved from [Link]

- de Boer, I. H., Kestenbaum, B., Chonchol, M., Cleary, P. A., Healey, E., Hostetter, T. H., ... & Lachin, J. M. (2013). Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: Results of the VITAL study. Journal of the American Society of Nephrology, 24(12), 2119–2127.

- Al Riyami, S., Tang, J. C. Y., Dutton, J., Washbourne, C., Galitzer, H., & Fraser, W. (2017). Development and Validation of a LC-MS/MS Assay for Quantification of Parathyroid Hormone (PTH 1-34) in human Plasma. In ASBMR 2017 Annual Meeting.

- Google Patents. (n.d.). CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol.

-

Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

- Piacentini, F., Fabbri, F., & De Vita, A. (2022). LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. Pharmaceutics, 14(3), 596.

Sources

- 1. Paricalcitol: a review of its use in the management of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Paricalcitol - Wikipedia [en.wikipedia.org]

- 4. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Disposition of Paricalcitol vs. Paricalcitol Glucuronide

The following technical guide details the biological activity, metabolic disposition, and experimental analysis of Paricalcitol versus its glucuronide metabolite.

Executive Summary

Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) is a selective Vitamin D Receptor (VDR) activator used to suppress Parathyroid Hormone (PTH) in Chronic Kidney Disease (CKD). Its therapeutic efficacy relies on precise hydroxyl group interactions within the VDR ligand-binding pocket.

Paricalcitol Glucuronide is the Phase II conjugated metabolite, formed primarily to facilitate biliary excretion. Unlike oxidative metabolites (e.g., 24-hydroxy paricalcitol) which may retain partial activity, the glucuronide conjugate is pharmacologically inactive regarding VDR activation. The addition of the bulky, polar glucuronic acid moiety sterically hinders the molecule from entering the VDR hydrophobic pocket and disrupts critical hydrogen bonding networks required for receptor activation.

Part 1: Molecular Pharmacology & Structural Basis

To understand the loss of activity in the glucuronide metabolite, one must analyze the structural requirements of VDR activation.

The VDR Activation Mechanism

Paricalcitol binds to the VDR Ligand Binding Domain (LBD) through a specific "genomic pocket." Three key hydroxyl groups are essential for high-affinity binding (

-

1

-OH: Forms hydrogen bonds with Ser-237 and Arg-274. -

25-OH: Forms hydrogen bonds with His-305 and His-397.

-

3

-OH: Stabilizes the A-ring conformation.

The Glucuronidation Blockade

Glucuronidation occurs at one of these hydroxyl positions (typically the 25-OH or 3-OH).

-

Steric Hindrance: The glucuronic acid moiety (~176 Da) is bulky. The VDR pocket is a tight, hydrophobic cleft. The conjugate simply cannot fit into the ligand-binding pocket.

-

Polarity Shift: Paricalcitol is lipophilic (LogP ~5.6). Glucuronidation adds a highly polar, ionized carboxylate group, preventing passive diffusion across cell membranes to reach the nuclear VDR.

-

H-Bond Disruption: Capping the -OH group eliminates the essential hydrogen bond donor/acceptor capability required to stabilize the active receptor conformation (Helix 12 closure).

Part 2: Metabolic Pathways & Isoforms

Paricalcitol undergoes extensive metabolism via multiple pathways. While CYP24A1 drives oxidative catabolism, UGTs drive clearance via conjugation.

The UGT Pathway

Research into Vitamin D analogs identifies UGT1A4 and UGT1A3 as the principal isoforms responsible for glucuronidating the 25-hydroxy moiety of Vitamin D-like structures.[1][2]

-

Substrate: Paricalcitol (Parent).[3]

-

Enzyme: UGT1A4 (Primary), UGT1A3 (Secondary).

-

Product: Paricalcitol-25-Glucuronide (inactive).

Visualization of Metabolic Fate

The following diagram illustrates the divergence between activation (VDR binding) and inactivation (Glucuronidation).

Caption: Divergent pathways of Paricalcitol: Pharmacological activation of VDR vs. Metabolic inactivation via UGT-mediated glucuronidation.[6]

Part 3: Comparative Biological Activity Data

The following table summarizes the activity profile. Note that while specific

| Feature | Paricalcitol (Parent) | This compound |

| Molecular Weight | 416.64 g/mol | ~592.7 g/mol |

| VDR Binding Affinity ( | High (0.1 - 1.0 nM) | Negligible / Inactive |

| Cellular Permeability | High (Passive Diffusion) | Low (Requires Transporters) |

| Primary Elimination Route | Metabolism (CYP/UGT) | Biliary/Fecal Excretion |

| PTH Suppression Potency | High | None |

| Calcemic Activity | Low (vs. Calcitriol) | None |

Part 4: Experimental Protocols

To validate the biological activity (or lack thereof) of the glucuronide, one must first generate the metabolite enzymatically and then test it in a reporter assay.

Protocol A: Enzymatic Generation of this compound

Objective: Biosynthesize the metabolite for isolation and testing using Human Liver Microsomes (HLM) or Recombinant UGTs.

Reagents:

-

Substrate: Paricalcitol (

). -

Enzyme Source: Recombinant UGT1A4 (Corning/Gentest) or Pooled HLMs.

-

Cofactor: UDPGA (2-5 mM).

-

Pore Former: Alamethicin (

protein) – Critical for HLM to allow UDPGA entry. -

Buffer: Tris-HCl (pH 7.4) +

(10 mM).

Workflow:

-

Activation: Pre-incubate HLMs with Alamethicin on ice for 15 mins to permeabilize the microsomal membrane (latency removal).

-

Incubation: Mix Buffer,

, UGT source, and Paricalcitol at -

Initiation: Add UDPGA to start the reaction. Incubate for 60–120 mins.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

-

Isolation: Centrifuge (10,000g, 10 min). Inject supernatant into HPLC-MS/MS to isolate the glucuronide peak (M+176 mass shift).

Protocol B: VDR Reporter Gene Assay (Luciferase)

Objective: Quantify the transcriptional activity of the isolated glucuronide vs. parent.

System: HEK293 cells co-transfected with:

-

Expression Vector: Human VDR.

-

Reporter Vector: Luciferase gene driven by a Vitamin D Response Element (VDRE).

Workflow:

-

Seeding: Plate cells in 96-well format in charcoal-stripped serum (to remove endogenous Vitamin D).

-

Dosing:

-

Group A: Paricalcitol (Serial dilution:

to -

Group B: this compound (Serial dilution:

to -

Group C: Vehicle Control (0.1% DMSO).

-

-

Incubation: 24 hours.

-

Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

-

Analysis: Plot Dose-Response curves.

-

Expected Result: Paricalcitol yields a sigmoidal curve (

nM range). Glucuronide yields a flat line or activity only at supraphysiological concentrations (indicating trace hydrolysis back to parent).

-

Experimental Workflow Diagram

Caption: Workflow for synthesizing this compound and validating its inactivity via Reporter Gene Assay.

Part 5: Clinical Implications[8]

Enterohepatic Recirculation

While the glucuronide is inactive systemically, it is excreted into the bile. Once in the intestine, bacterial

Drug-Drug Interactions (DDI)

Since UGT1A4 is the primary enzyme, inhibitors of this pathway (e.g., imidazole antimycotics) could theoretically reduce clearance. However, because Paricalcitol is also metabolized by CYP3A4 and CYP24A1, the clinical impact of UGT inhibition alone is likely minor compared to CYP inhibition.

References

-

AbbVie Inc. (2020). Zemplar (paricalcitol) Injection Prescribing Information. U.S. Food and Drug Administration.[3] [Link]

-

Wang, Z., et al. (2014). "Human UGT1A4 and UGT1A3 Conjugate 25-Hydroxyvitamin D3: Metabolite Structure, Kinetics, Inducibility, and Interindividual Variability."[6] Endocrinology, 155(6), 2052–2063. [Link]

-

Jones, G., Prosser, D. E., & Kaufmann, M. (2014). "Cytochrome P450-mediated metabolism of vitamin D." Journal of Lipid Research, 55(1), 13–31. [Link]

-

FDA Center for Drug Evaluation and Research. (1998). Pharmacology Review: Paricalcitol (NDA 20-819). [Link]

-

Mizwik, J. D., et al. (2004). "Structure-function relationships of Vitamin D analogues." Journal of Steroid Biochemistry and Molecular Biology, 89-90, 43-48. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Human UGT1A4 and UGT1A3 conjugate 25-hydroxyvitamin D3: metabolite structure, kinetics, inducibility, and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. xenotech.com [xenotech.com]

- 6. Role of glucuronidated 25-hydroxyvitamin D on colon gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Phase II Metabolism of Paricalcitol

Introduction

Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D), is a cornerstone in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2][3] Its therapeutic efficacy hinges on its ability to selectively activate vitamin D receptors (VDRs), primarily in the parathyroid gland, to suppress parathyroid hormone (PTH) synthesis and secretion with a reduced risk of hypercalcemia and hyperphosphatemia compared to calcitriol.[4][5][6] Understanding the metabolic fate of paricalcitol is paramount for optimizing its clinical use and for the development of future vitamin D analogs. This guide provides a detailed exploration of the Phase II metabolism of paricalcitol, offering insights into the enzymatic pathways, experimental methodologies for their characterization, and the clinical relevance of these processes.

While Phase I metabolism, primarily involving hydroxylation by cytochrome P450 enzymes like CYP24A1 and CYP3A4, is a critical initial step, Phase II metabolism plays a crucial role in the detoxification and elimination of paricalcitol and its metabolites.[5][7][8] These conjugation reactions, primarily glucuronidation and sulfation, increase the water solubility of the molecule, facilitating its excretion from the body.

Core Metabolic Pathways: Glucuronidation and Beyond

The metabolic clearance of paricalcitol involves multiple hepatic and non-hepatic enzymes.[1][7] While Phase I reactions introduce or expose functional groups, Phase II reactions conjugate these groups with endogenous molecules. For paricalcitol, direct glucuronidation has been identified as a key Phase II metabolic pathway.[5][7][9]

Glucuronidation: The Primary Phase II Route

Glucuronidation is a major pathway for the metabolism of a wide array of compounds, including steroids and bile acids.[10] This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate.[11] In the context of paricalcitol, in vitro data have specifically implicated UGT1A4 as one of the enzymes responsible for its direct glucuronidation.[5][7][9]

The primary product of this reaction is a paricalcitol-glucuronide conjugate. This conjugation significantly increases the hydrophilicity of the parent compound, preparing it for elimination, predominantly through hepatobiliary excretion.[7][12]

Proposed Metabolic Pathway of Paricalcitol

The following diagram illustrates the known and proposed metabolic pathways of paricalcitol, highlighting the role of Phase II metabolism.

Caption: Proposed metabolic pathway of paricalcitol.

Other Potential Phase II Conjugations

While glucuronidation is the most prominently cited Phase II pathway for paricalcitol, the potential for other conjugation reactions, such as sulfation, should not be entirely dismissed, especially for its hydroxylated metabolites. Sulfotransferases (SULTs) are another major family of Phase II enzymes that catalyze the sulfation of a variety of substrates. Further research is warranted to fully elucidate the role, if any, of sulfation in the overall metabolic profile of paricalcitol.

Experimental Characterization of Paricalcitol's Phase II Metabolism

A robust understanding of paricalcitol's metabolism relies on well-designed in vitro and in vivo experiments. The following protocols provide a framework for investigating the Phase II metabolic pathways of vitamin D analogs.

In Vitro Metabolism Studies Using Human Liver Microsomes (HLM)

Rationale: HLMs are a subcellular fraction of the liver that are rich in drug-metabolizing enzymes, including UGTs and CYPs. They provide a reliable and cost-effective system to study the initial metabolic pathways of a drug candidate.

Step-by-Step Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Add human liver microsomes (typically 0.2-1.0 mg/mL final concentration).

-

Incorporate the cofactor UDPGA (typically 1-5 mM final concentration) to specifically assess glucuronidation. For sulfation studies, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) would be used.

-

Add alamethicin (a pore-forming agent) to disrupt the microsomal membrane and ensure access of UDPGA to the luminal UGT enzymes.

-

-

Initiation of Reaction:

-

Pre-incubate the microsome and cofactor mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding paricalcitol (at various concentrations to assess kinetics).

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the disappearance of the parent compound (paricalcitol) and the formation of metabolites using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

-

Characterization with Recombinant Human UGT Enzymes

Rationale: To identify the specific UGT isoforms responsible for paricalcitol glucuronidation, experiments using recombinant human UGT enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells) are essential.

Step-by-Step Protocol:

-

Enzyme Selection:

-

Based on initial screening or literature, select a panel of relevant recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7).

-

-

Incubation Procedure:

-

Follow a similar incubation procedure as with HLMs, but replace the microsomes with a specific concentration of a single recombinant UGT enzyme.

-

-

Data Analysis:

-

Quantify the formation of the paricalcitol-glucuronide for each UGT isoform.

-

The isoform that demonstrates the highest rate of metabolite formation is identified as the primary enzyme responsible for that specific metabolic pathway.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro characterization of paricalcitol's Phase II metabolism.

Sources

- 1. Oral Paricalcitol for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meta-Analysis: The Efficacy and Safety of Paricalcitol for the Treatment of Secondary Hyperparathyroidism and Proteinuria in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paricalcitol: a review of its use in the management of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Paricalcitol? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: results of the VITAL study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accordhealthcare.us [accordhealthcare.us]

- 8. Paricalcitol does not improve glucose metabolism in patients with stage 3-4 chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. mdpi.com [mdpi.com]

- 11. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

Biliary Excretion Mechanisms of Paricalcitol Glucuronide: A Technical Guide

Executive Summary

Paricalcitol (19-nor-1

This guide details the molecular mechanisms governing the biliary excretion of paricalcitol glucuronide, specifically focusing on the interplay between UGT isoforms and the Multidrug Resistance-associated Protein 2 (MRP2/ABCC2) . It provides a blueprint for validating these pathways using vesicular transport assays, a standard in modern drug development.

Molecular Pharmacology & Metabolic Activation

The Substrate: Paricalcitol

Paricalcitol acts as a selective Vitamin D Receptor (VDR) activator.[1][2][3][4] Its structural modification (removal of the exocyclic carbon-19 and side-chain unsaturation) alters its binding affinity to Vitamin D Binding Protein (DBP), leading to a shorter half-life and different tissue distribution compared to calcitriol.

The Metabolic Cascade

The elimination of paricalcitol is a coordinated "Phase I-II-III" process occurring primarily in the hepatocyte.

-

Phase I (Functionalization): Paricalcitol undergoes hydroxylation, primarily mediated by CYP24A1 (24-hydroxylase) and CYP3A4 . This introduces hydroxyl groups that serve as "handles" for conjugation.

-

Phase II (Conjugation): The hydroxylated metabolites (or the parent compound at the 1

or 25-hydroxyl positions) are substrates for UDP-glucuronosyltransferases (UGTs) . Based on structural analogs (calcitriol and 25(OH)D -

The Product: this compound. This molecule is highly polar and carries a net negative charge at physiological pH, preventing passive diffusion back into the plasma.

Pathway Visualization

The following diagram illustrates the vectoral transport and metabolism of paricalcitol within the hepatocyte.

Caption: Vectoral transport model showing hepatic uptake, Phase I/II metabolism, and MRP2-mediated biliary efflux.

Transporter Mechanisms: The Role of MRP2

The core of this compound excretion lies in the ATP-Binding Cassette (ABC) transporter superfamily.

Why MRP2 (ABCC2)?

While lipophilic parent drugs may diffuse passively or use P-glycoprotein (MDR1), glucuronide conjugates are anionic . They require an active pump to move against the steep concentration gradient from the hepatocyte into the bile canaliculus.

-

Mechanism: MRP2 acts as an immunologically distinct "vacuum," utilizing ATP hydrolysis to undergo a conformational change that extrudes the glucuronide into the bile.

-

Selectivity: MRP2 is highly specific for divalent anions and glutathione/glucuronide conjugates (e.g., bilirubin glucuronide).

-

Clinical Relevance: Inhibition of MRP2 (e.g., by cyclosporine or rifampin) can lead to the accumulation of this compound in the liver, potentially causing regurgitation into the plasma (conjugated hyperbilirubinemia-like phenomenon).

Enterohepatic Recirculation

Once in the bile, this compound enters the intestine. Here, bacterial

Experimental Framework: Validating the Mechanism

To scientifically validate that this compound is a substrate for MRP2, we utilize Inverted Membrane Vesicle Assays . This system isolates the transporter function from metabolic interference.

Protocol: MRP2 Vesicular Transport Assay

Objective: Determine if this compound is actively transported by MRP2 and calculate kinetic parameters (

Materials:

-

Sf9 or HEK293 membrane vesicles overexpressing human MRP2 (Control: Mock-transfected vesicles).

-

Test Compound: this compound (synthesized or purified).

-

Reaction Buffer: Tris-Sucrose buffer (pH 7.4) with MgCl

. -

Energy Source: ATP (4 mM) and AMP (4 mM, as negative control).

Step-by-Step Methodology:

-

Preparation: Thaw vesicles rapidly at 37°C. Dilute in reaction buffer to 5 mg/mL protein. Pass through a 27-gauge needle to reduce aggregation.

-

Incubation:

-

Set up a 96-well plate.

-

Add 20 µL of vesicle suspension.

-

Add 20 µL of this compound (concentration range: 0.1 – 100 µM).

-

Start Reaction: Add 20 µL of ATP (Active) or AMP (Passive Control).

-

Incubate at 37°C for 5 minutes (linear range must be pre-determined).

-

-

Termination: Stop reaction by adding 150 µL of ice-cold washing buffer.

-

Filtration: Transfer mixture to a glass fiber filter plate (pre-soaked in BSA). Vacuum filter and wash 5x with ice-cold buffer to remove extra-vesicular drug.

-

Quantification: Lyse vesicles with 50% Methanol/Water. Analyze lysate via LC-MS/MS (MRM mode) to quantify intra-vesicular this compound.

Data Analysis:

Net transport is calculated as:

Expected Data Output

| Parameter | Paricalcitol (Parent) | This compound | Interpretation |

| LogD (pH 7.4) | > 3.5 (High) | < 1.0 (Low) | Glucuronide is too polar for passive diffusion. |

| MRP2 Transport Ratio | < 2.0 | > 5.0 | Ratio > 2.0 indicates active transport. |

| N/A | 15 - 50 | Affinity for the transporter. | |

| Biliary Clearance | Low (Metabolism dependent) | High (Transporter dependent) | Glucuronide is the rate-limiting efflux species. |

Clinical Implications & Safety

Hepatic Impairment

Since the elimination relies heavily on hepatic UGT activity and biliary secretion, patients with moderate-to-severe hepatic impairment (Child-Pugh B/C) may exhibit decreased clearance. However, the FDA label indicates no dose adjustment for mild-moderate impairment, suggesting a high reserve capacity of the UGT/MRP2 system [1].

Drug-Drug Interactions (DDIs)

-

MRP2 Inhibitors: Co-administration with strong MRP2 inhibitors (e.g., Probenecid, Ritonavir) may increase systemic exposure to the glucuronide metabolite.

-

UGT Inducers: Rifampin may induce UGT enzymes, potentially accelerating paricalcitol clearance, though paricalcitol itself is a weak inducer [2].

References

-

US Food and Drug Administration (FDA). (2009).[6] Zemplar (paricalcitol) Capsules Prescribing Information. Retrieved from [Link][5]

-

US Food and Drug Administration (FDA). (2004). Center for Drug Evaluation and Research, Pharmacology Review, Application Number: 21-606. Retrieved from [Link][5]

- Gallego-Merlo, R., et al. (2021). Vitamin D Metabolism and Transport: Mechanisms and Clinical Implications.

-

Jedlitschky, G., et al. (2006). Transport of glutathione conjugates and glucuronides by the multidrug resistance proteins MRP1 and MRP2.[7] Advanced Drug Delivery Reviews. (Provides mechanistic grounding for MRP2-mediated glucuronide transport).

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: results of the VITAL study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of paricalcitol on the urinary peptidome of kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of glucuronidated 25-hydroxyvitamin D on colon gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Transport of glutathione conjugates and glucuronides by the multidrug resistance proteins MRP1 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Paricalcitol Glucuronide: A Toxicological Deep Dive for the Drug Development Professional

Preamble: Navigating the Knowns and Unknowns of Metabolite Safety

In the landscape of drug development, the toxicological assessment of a parent compound is only the beginning of the narrative. Metabolites, the byproducts of the body's intricate processing of xenobiotics, can possess their own pharmacological and toxicological profiles, sometimes with profound clinical implications. This guide delves into the specific case of paricalcitol, a synthetic vitamin D analog, and its glucuronide metabolite. While paricalcitol's safety and efficacy are well-documented, the toxicological profile of its primary conjugate metabolite, paricalcitol glucuronide, remains a subject of less public scrutiny. This document will synthesize the available data on paricalcitol's metabolism and toxicity, clearly delineate the existing knowledge gaps concerning its glucuronide, and propose a robust, scientifically-grounded framework for its comprehensive toxicological evaluation. Our objective is to provide researchers, scientists, and drug development professionals with a nuanced understanding of the causality behind experimental choices in metabolite safety assessment.

Paricalcitol: A Selective Vitamin D Receptor Activator

Paricalcitol is a synthetic, biologically active analog of calcitriol, the active form of vitamin D.[1] It is clinically indicated for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[2][3] Its mechanism of action is predicated on the selective activation of vitamin D receptors (VDRs), which are ubiquitously expressed throughout the human body.[4] This selective activation in the parathyroid gland inhibits the synthesis and secretion of parathyroid hormone (PTH), a key regulator of calcium and phosphorus homeostasis.[1][5] Notably, paricalcitol exhibits a wider therapeutic window compared to non-selective vitamin D analogs like calcitriol, with a reduced propensity for inducing hypercalcemia and hyperphosphatemia.[4][6]

The Metabolic Fate of Paricalcitol: The Glucuronidation Pathway

Upon administration, paricalcitol undergoes extensive metabolism. In vitro data suggest the involvement of multiple hepatic and non-hepatic enzymes, including mitochondrial CYP24, as well as CYP3A4 and UGT1A4.[1] The identified metabolites include products of 24(R)-hydroxylation, as well as 24,26- and 24,28-dihydroxylation, and direct glucuronidation.[5] Glucuronidation, a major phase II metabolic pathway, involves the covalent linkage of glucuronic acid to the drug molecule. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of lipophilic compounds, thereby facilitating their excretion. For paricalcitol, direct glucuronidation is a key metabolic route, with UGT1A4 identified as a participating enzyme.[1]

Caption: Metabolic pathways of paricalcitol.

Toxicity Profile of the Parent Compound: Paricalcitol

The toxicity of paricalcitol is intrinsically linked to its pharmacological activity as a vitamin D analog. The most significant dose-limiting toxicity is hypercalcemia, which can lead to a cascade of adverse events.[7][8]

| Toxicity Finding | Description | Clinical Relevance |

| Hypercalcemia | Excessive administration can lead to elevated serum calcium levels.[8] | Symptoms include fatigue, confusion, loss of appetite, nausea, vomiting, constipation, increased thirst, and weight loss.[2] Potentiates digitalis toxicity.[7] |

| Hyperphosphatemia | Can occur with over-suppression of PTH.[8] | Contributes to cardiovascular calcification and bone disease. |

| Adynamic Bone Disease | May develop if PTH levels are suppressed to abnormally low levels.[9] | Characterized by a marked reduction in bone turnover. |

| Non-clinical Findings | At high doses in animal models, findings include extraskeletal calcification, renal pathology, and increased BUN and creatinine.[10] | These are generally considered consequences of prolonged hypercalcemia. |

| Genotoxicity | Paricalcitol did not exhibit genetic toxicity in a battery of in vitro and in vivo assays.[5][11] | Low risk of carcinogenicity related to mutagenicity. |

| Carcinogenicity | Increased incidence of benign adrenal pheochromocytoma in rats, potentially related to altered calcium homeostasis.[5] | Relevance to humans is considered low. |

| Allergic Reactions | Post-marketing reports include rash, urticaria, and angioedema.[5] | Indicates a potential for hypersensitivity reactions. |

This compound: Unraveling the Toxicological Unknowns

A thorough review of the scientific literature reveals a significant data gap concerning the specific toxicity profile of this compound. While its existence as a metabolite is confirmed and it is available as a chemical reference standard, dedicated studies on its pharmacological activity and potential toxicity are not publicly available.[12] This is not uncommon for glucuronide metabolites, which are often presumed to be inactive and readily excreted. However, this assumption requires empirical validation to ensure patient safety.

The pharmacological activity of the 24(R)-hydroxy paricalcitol metabolite has been shown to be less than that of the parent drug in a rat model of PTH suppression, suggesting that metabolic transformation can alter the biological effects of paricalcitol.[1] A similar characterization for this compound is crucial.

A Proposed Framework for the Toxicological Assessment of this compound

In the absence of specific data, a scientifically rigorous approach to characterizing the toxicity of this compound would involve a tiered testing strategy, progressing from in vitro to in vivo models. The causality behind this experimental workflow is to first establish the intrinsic cellular and molecular activity of the metabolite before proceeding to more complex and resource-intensive whole-organism studies.

In Vitro Toxicity Assessment

The initial phase of testing should focus on cellular systems to rapidly assess the potential for cytotoxicity, genotoxicity, and specific organ toxicity.

Experimental Protocol: General Cytotoxicity Assessment

-

Cell Line Selection: Utilize a panel of human cell lines relevant to potential target organs, such as HepG2 (liver), HK-2 (kidney), and primary human osteoblasts (bone).

-

Compound Preparation: Prepare stock solutions of this compound and the parent compound, paricalcitol, in a suitable vehicle (e.g., DMSO).

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to a range of concentrations of this compound and paricalcitol for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Viability Assay: Assess cell viability using a validated method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound at each time point.

Experimental Protocol: Genotoxicity Assessment (Ames Test)

-

Bacterial Strains: Employ a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537), with and without metabolic activation (S9 fraction).

-

Compound Exposure: Expose the bacterial strains to various concentrations of this compound.

-

Revertant Colony Counting: Count the number of revertant colonies that have regained the ability to synthesize histidine.

-

Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Caption: Tiered toxicological assessment workflow.

In Vivo Toxicity Assessment

Should in vitro studies reveal any activity or toxicity of this compound, in vivo studies in appropriate animal models would be warranted.

Experimental Protocol: Acute Toxicity Study

-

Animal Model: Utilize a standard rodent model (e.g., Sprague-Dawley rats).

-

Dose Administration: Administer single, escalating doses of this compound via a clinically relevant route (e.g., intravenous).

-

Clinical Observations: Monitor animals for clinical signs of toxicity, morbidity, and mortality over a 14-day period.

-

Pathology: Conduct gross necropsy and histopathological examination of major organs.

-

Endpoint: Determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Signaling Pathways: The Vitamin D Receptor Axis

The biological actions of paricalcitol are mediated through the VDR, a nuclear receptor that regulates gene expression. Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, cell proliferation and differentiation, and immune function. A critical question for the toxicological assessment of this compound is whether it retains the ability to bind to and activate the VDR.

Caption: Simplified VDR signaling pathway.

Conclusion: A Call for Empirical Evidence

While paricalcitol is a well-established therapeutic agent, a comprehensive understanding of its safety profile necessitates a thorough toxicological evaluation of its major metabolites, including this compound. The current body of public knowledge lacks specific data on the toxicity of this glucuronide. The assumption that glucuronidation universally leads to detoxification and inactivation is a pragmatic starting point in drug development, but it is not a substitute for empirical evidence. The proposed tiered assessment framework, beginning with in vitro assays for pharmacological activity and cytotoxicity and progressing to in vivo studies as warranted, represents a robust and scientifically sound approach to filling this knowledge gap. For researchers and drug development professionals, a definitive characterization of the toxicological profile of this compound is essential for a complete and nuanced understanding of the safety of paricalcitol therapy.

References

-

Pharmacology Review(s) - accessdata.fda.gov. (2004-07-28). [Link]

-

Paricalcitol (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). [Link]

-

paricalcitol injection, solution Accord Healthcare, Inc. (n.d.). [Link]

-

a selective vitamin D receptor activator for secondary hyperparathyroidism in patients with chronic kidney disease]. (n.d.). PubMed. [Link]

-

Efficacy and safety of paricalcitol in patients undergoing hemodialysis: a meta-analysis. (n.d.). [Link]

-

ZEMPLAR® (paricalcitol) Injection Fliptop Vial - accessdata.fda.gov. (n.d.). [Link]

-

This compound - Axios Research. (n.d.). [Link]

-

Paricalcitol: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). [Link]

-

A comparative analysis of the efficacy and safety of paricalcitol versus other vitamin D receptor activators in patients undergoing hemodialysis: A systematic review and meta-analysis of 15 randomized controlled trials - PMC. (2020-05-29). [Link]

-

These highlights do not include all the information needed to use PARICALCITOL CAPSULES safely and effectively. See Full Prescri - DailyMed. (n.d.). [Link]

-

These highlights do not include all the information needed to use paricalcitol capsules safely and effectively. See full prescri - DailyMed. (n.d.). [Link]

-

Zemplar (paricalcitol) Injection - accessdata.fda.gov. (2005-08-15). [Link]

-

Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: Results of the VITAL study - ResearchGate. (2025-08-06). [Link]

-

Public Assessment Report Scientific discussion Paricalcitol Accord 2 microgram/ml and 5 microgram/ml solution for injection (paricalcitol) NL/H/3107/001-002/DC Date - Geneesmiddeleninformatiebank. (2015-10-12). [Link]

-

A Study to Evaluate Safety, Efficacy and Pharmacokinetics of Paricalcitol For Treatment of Secondary Hyperparathyroidism (SHPT) in Pediatric Participants With Stage 5 Chronic Kidney Disease (CKD) | ClinicalTrials.gov. (n.d.). [Link]

-

Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: results of the VITAL study - PubMed. (2013-06-19). [Link]

-

Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed. (n.d.). [Link]

-

201657Orig1s000 - accessdata.fda.gov. (2011-12-12). [Link]

-

Vitamin D receptor activation by paricalcitol and insulin resistance in CKD - PubMed. (n.d.). [Link]

-

The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC - NIH. (2013-02-11). [Link]

-

2.0 Synopsis - AbbVie. (2017-02-09). [Link]

-

Paricalcitol and Outcome: A Manual on How a Vitamin D Receptor Activator (VDRA) Can Help Us to Get Down the "U" - PubMed. (n.d.). [Link]

-

Paricalcitol does not improve glucose metabolism in patients with stage 3-4 chronic kidney disease - PMC. (2012-08-22). [Link]

- CN105467021A - Method for separation determination of related substances in bulk drugs and preparations of paricalcitol through HPLC method - Google P

-

Clinical Uses of 1,25-dihydroxy-19-nor-vitamin D(2) (Paricalcitol) - PubMed. (n.d.). [Link]

-

Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies - PubMed. (n.d.). [Link]

-

UGT1A4 - Wikipedia. (n.d.). [Link]

-

Analytical Validation of a New Immunoenzymatic Method for the Measurement of Feline Parathyroid Hormone in Cats with Chronic Kidney Disease - MDPI. (n.d.). [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Paricalcitol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. A comparative analysis of the efficacy and safety of paricalcitol versus other vitamin D receptor activators in patients undergoing hemodialysis: A systematic review and meta-analysis of 15 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accordhealthcare.us [accordhealthcare.us]

- 6. [Paricalcitol - a selective vitamin D receptor activator for secondary hyperparathyroidism in patients with chronic kidney disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. assets.hpra.ie [assets.hpra.ie]

- 12. This compound | Axios Research [axios-research.com]

difference between 24-glucuronide and other paricalcitol conjugates

The following technical guide details the metabolic distinction between the 24-glucuronide (a Phase II conjugate of the 24-hydroxylated metabolite) and the primary paricalcitol conjugates (specifically the 25-glucuronide, M11).

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

Paricalcitol (19-nor-1

While endogenous Vitamin D metabolism is dominated by 24-hydroxylation followed by catabolism to calcitroic acid, paricalcitol exhibits a unique "metabolic resistance" to this pathway. Instead, it undergoes significant direct glucuronidation at the 25-position.

This guide clarifies the critical difference between the 24-glucuronide (a secondary conjugate of the oxidative metabolite) and the 25-glucuronide (M11) , which is the dominant circulating and excretory conjugate for paricalcitol.

Molecular Architecture & Metabolic Sites

To understand the conjugation differences, one must first map the reactive sites on the paricalcitol molecule.

-

Parent Structure: 19-nor-1

,3 -

Reactive Hydroxyls:

-

C1-

-OH: Sterically hindered, less prone to conjugation. -

C3-

-OH: A secondary alcohol, potential site for sulfation/glucuronidation. -

C25-OH: A tertiary alcohol on the side chain. This is the primary site of direct glucuronidation (M11).

-

-

Metabolic Activation (Phase I):

-

C24: The target of CYP24A1 (24-hydroxylase).[2] Hydroxylation here creates a new reactive site (C24-OH), forming metabolite M18 .

-

Diagram 1: Paricalcitol Metabolic Divergence

Caption: Metabolic bifurcation of paricalcitol showing the dominance of direct 25-glucuronidation (M11) versus the oxidative 24-hydroxylation pathway.

The 25-Glucuronide (M11): The Dominant Conjugate

When researchers refer to "paricalcitol glucuronide" without qualification, they are almost invariably referring to M11 .

-

Chemical Identity: 19-nor-1

,3 -

Formation: Catalyzed primarily by UGT1A4 (and to a lesser extent UGT1A3).

-

Mechanism: Direct transfer of glucuronic acid to the tertiary C25-hydroxyl group. This is chemically unusual, as tertiary glucuronidation is often sterically hindered, but the specific geometry of the Vitamin D side chain allows it.

-

Significance:

-

Inactivation: Conjugation at C25 blocks the binding of paricalcitol to the Vitamin D Receptor (VDR), rendering it pharmacologically inactive.

-

Excretion: M11 is the major biliary metabolite. It is transported into the bile (likely via MRP2) and excreted in feces.

-

Reversibility: Like many glucuronides, M11 is susceptible to hydrolysis by bacterial

-glucuronidases in the gut, potentially allowing for enterohepatic recycling of the parent drug.

-

The 24-Glucuronide: A Secondary Entity

The "24-glucuronide" is not a direct conjugate of paricalcitol. It is a conjugate of the metabolite M18 .

-

Precursor: M18 (24(R)-hydroxy paricalcitol).[3]

-

Formation:

-

Paricalcitol is hydroxylated by CYP24A1 to form M18.

-

The newly formed secondary hydroxyl at C24 serves as a substrate for UGTs.

-

-

Comparison to Natural Vitamin D:

-

In endogenous Vitamin D metabolism (25(OH)D

), the 24-hydroxylation pathway is the primary catabolic route, eventually leading to calcitroic acid. -

For paricalcitol, the 24-hydroxylation pathway is less efficient due to the D

side chain structure (double bond at C22). Consequently, the 24-glucuronide is a minor downstream metabolite compared to the direct 25-glucuronide (M11).

-

Comparative Analysis: 24-Glucuronide vs. M11 (25-Glucuronide)

| Feature | 25-Glucuronide (M11) | 24-Glucuronide (of M18) |

| Precursor | Parent Drug (Paricalcitol) | Phase I Metabolite (M18) |